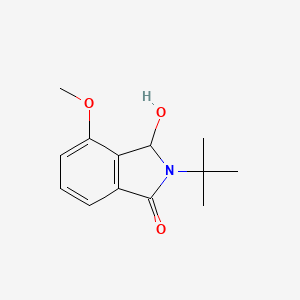

2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one

Description

Properties

IUPAC Name |

2-tert-butyl-3-hydroxy-4-methoxy-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)8-6-5-7-9(17-4)10(8)12(14)16/h5-7,12,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCZLBSINNXAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C2=C(C1=O)C=CC=C2OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682053 | |

| Record name | 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-21-6 | |

| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-4-methoxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Methodical Approach to the Structural Elucidation of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one: A Technical Guide

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel N-substituted isoindolinone, 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of new chemical entities. We will navigate the process from initial molecular formula determination to the complete assignment of the chemical structure, employing a suite of modern spectroscopic techniques. The narrative emphasizes not just the "what" but the "why" of each experimental choice, reflecting a field-proven, logical approach to solving complex chemical puzzles.

Introduction: The Isoindolinone Scaffold and the Analytical Challenge

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] The specific molecule of interest, this compound, presents a unique combination of substituents—a bulky tert-butyl group on the nitrogen, a hydroxyl group, and a methoxy group on the aromatic ring. These features necessitate a meticulous and multi-faceted analytical approach to unambiguously confirm its constitution and stereochemistry. This guide will walk through a hypothetical, yet realistic, structural elucidation workflow, demonstrating how data from various spectroscopic methods are integrated to build a cohesive and irrefutable structural assignment.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial steps in characterizing a newly synthesized compound are to determine its molecular formula and identify its key functional groups. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are the primary tools for this purpose.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Expertise & Experience: Before delving into the intricacies of NMR, confirming the molecular formula is paramount. HRMS provides a highly accurate mass measurement, which is crucial for distinguishing between isobaric compounds and building confidence in the proposed structure.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode is typically chosen for nitrogen-containing compounds as they are readily protonated. The expected ion would be the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to generate a list of possible elemental compositions.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Exact Mass | 235.1208 |

| [M+H]⁺ (Calculated) | 236.1281 |

| [M+H]⁺ (Observed) | 236.1283 (Hypothetical) |

| Mass Accuracy | < 5 ppm |

The hypothetical observed mass, with a deviation of less than 5 ppm from the calculated value for C₁₃H₁₇NO₃, would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Trustworthiness: IR spectroscopy provides a rapid and non-destructive method to identify the presence of key functional groups. This technique serves as a self-validating system when its findings are later corroborated by NMR data.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Presentation: Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad | O-H stretch (hydroxyl group) |

| ~2960 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~1680 | Strong | C=O stretch (amide, γ-lactam) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1250, ~1050 | Strong | C-O stretch (methoxy and hydroxyl) |

The presence of a broad O-H stretch, a strong carbonyl absorption characteristic of a five-membered lactam, and aromatic C=C stretches would be consistent with the proposed structure of this compound.

Part 2: The Core of the Elucidation - 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.[2][3] A combination of 1D and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.

¹H NMR Spectroscopy: The Proton Framework

Expertise & Experience: ¹H NMR provides the initial map of the proton environment in the molecule. The chemical shifts, integration values, and coupling patterns of the signals are all critical pieces of the structural puzzle.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.0 | t | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~5.5 | s | 1H | CH-OH |

| ~4.5 | s (broad) | 1H | OH |

| ~3.9 | s | 3H | OCH₃ |

| ~1.5 | s | 9H | C(CH₃)₃ |

The predicted spectrum shows three aromatic protons with splitting patterns indicative of a 1,2,3-trisubstituted benzene ring. The singlet for the methoxy group, the large singlet for the nine equivalent protons of the tert-butyl group, and the singlet for the proton at the hydroxyl-bearing carbon are all characteristic features we would expect.

¹³C NMR and DEPT: The Carbon Skeleton

Trustworthiness: ¹³C NMR, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a definitive count of the carbon atoms and their types (CH₃, CH₂, CH, C).

Experimental Protocol: ¹³C NMR and DEPT

-

Sample and Instrumentation: Same as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |

| ~170 | Negative (absent) | Absent | C=O |

| ~155 | Absent | Absent | Ar-C-O |

| ~140 | Absent | Absent | Ar-C |

| ~130 | Positive | Positive | Ar-CH |

| ~120 | Positive | Positive | Ar-CH |

| ~110 | Positive | Positive | Ar-CH |

| ~80 | Positive | Positive | CH-OH |

| ~60 | Absent | Absent | C(CH₃)₃ |

| ~56 | Positive | Absent | OCH₃ |

| ~28 | Positive | Absent | C(CH₃)₃ |

The DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (none expected in this molecule). The DEPT-90 spectrum would only show signals for CH carbons. This combination allows for the unambiguous assignment of each carbon type.

2D NMR: Connecting the Pieces

Authoritative Grounding: 2D NMR experiments are essential for establishing the connectivity between atoms.[4][5] We will focus on COSY, HSQC, and HMBC experiments to build the molecular framework.

Experimental Workflow for Structural Elucidation

Caption: Key HMBC correlations for structural confirmation. Note: This DOT script is illustrative. A background image of the chemical structure would be needed for precise arrow placement.

By systematically analyzing the data from these 1D and 2D NMR experiments, we can confidently piece together the structure of this compound. The COSY spectrum establishes the relationship between the aromatic protons, the HSQC spectrum assigns the protonated carbons, and the HMBC spectrum connects the different fragments of the molecule into a coherent whole.

Conclusion

The structural elucidation of a novel compound like this compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. This guide has outlined a robust workflow, beginning with the foundational determination of the molecular formula and functional groups using HRMS and IR spectroscopy, and culminating in the detailed mapping of the molecular architecture through a suite of 1D and 2D NMR experiments. This methodical approach, grounded in the principles of scientific integrity and causality, ensures a high degree of confidence in the final structural assignment, a critical step in the journey of drug discovery and development.

References

-

The chemistry of isoindole natural products. National Center for Biotechnology Information. [Link]

-

Structure of isoindolinone derivatives i (i: compounds from 1 to 11). ResearchGate. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Center for Biotechnology Information. [Link]

-

Structure Elucidation by NMR. ETH Zurich NMR Service. [Link]

-

Structure Elucidation and NMR. Hypha Discovery. [Link]

-

Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. PubMed. [Link]

-

Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors. PubMed. [Link]

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 3. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Isoindolinone Scaffold - A Privileged Motif in Modern Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Isoindolinones

The isoindolinone framework, a benzo-fused γ-lactam, has emerged from a structural curiosity to a cornerstone of medicinal chemistry and materials science.[1] This bicyclic heterocycle is found in a wide array of natural products and has proven to be a "privileged scaffold"—a molecular architecture capable of interacting with multiple biological targets with high affinity.[2][3] Its prevalence in clinically significant drugs, from the immunomodulatory effects of lenalidomide to the antihypertensive action of chlorthalidone, underscores its therapeutic importance.[4][5] This guide provides a comprehensive exploration of the physical and chemical properties of substituted isoindolinones, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuanced relationship between structure and function, examine robust synthetic and analytical methodologies, and highlight the scaffold's versatile applications in drug discovery.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of an isoindolinone derivative is intrinsically linked to its physicochemical properties, which are dictated by the nature and position of its substituents. Understanding these relationships is paramount for rational drug design. Modifications can be strategically made at three primary locations: the lactam nitrogen (N-2), the stereogenic carbon (C-3), and the aromatic benzene ring.

The Influence of Substituents

-

Lipophilicity and Solubility: The balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing non-polar, alkyl, or aryl groups, particularly at the N-2 position, generally increases lipophilicity, which can enhance membrane permeability. Conversely, incorporating polar moieties like hydroxyls, amines, or carboxylic acids can improve aqueous solubility, which is often a challenge for planar aromatic systems. For instance, isoindolinone-based PARP inhibitors designed for CNS cancers must have moderate lipophilicity to cross the blood-brain barrier effectively while maintaining a favorable pharmacokinetic profile.[6]

-

Stereochemistry at the C-3 Position: The C-3 position of the isoindolinone ring is often a stereocenter, and the chirality can have a profound impact on biological activity.[7] The differential activity between enantiomers is a classic principle in pharmacology, as biological targets like enzymes and receptors are themselves chiral. For example, in a series of isoindolinyl benzisoxazolpiperidines developed as dopamine D4 receptor antagonists, the (S)-enantiomer was found to be the more potent form.[8] This necessitates the use of asymmetric synthesis to produce enantiomerically pure compounds for accurate biological evaluation.[9]

-

Hydrogen Bonding and Target Engagement: The lactam carbonyl group is a key hydrogen bond acceptor, crucial for anchoring the molecule within a target's binding site. Substituents on the benzene ring can modulate the electronic properties of the entire scaffold. Electron-withdrawing groups (e.g., -Cl, -CF₃) can enhance the hydrogen bond accepting capacity of the carbonyl oxygen, while electron-donating groups (e.g., -OCH₃, -NH₂) can have the opposite effect. These subtle electronic modulations can fine-tune binding affinity and selectivity.

Quantitative SAR Data

The following table summarizes representative data from the literature, illustrating how substituent changes impact biological activity.

| Compound/Substituent Class | Biological Target | Key Substituent(s) | Observed Activity (IC₅₀) | Reference |

| HDAC Inhibitors | HDAC1 | 2-(4-(dimethylamino)phenyl)ethyl at N-2 | 65.1 nM | [10] |

| HDAC Inhibitors | HDAC1 | 4-methoxybenzyl at N-2 | 57.9 nM | [10] |

| Anticancer Agents | HepG2 Cell Line | 2-benzyl with piperazine-1-carboxylate at C-5 | 5.89 µM | [11] |

| Carbonic Anhydrase Inhibitors | hCA I | Phenylsulfonate at N-2 | Ki = 11.48 nM | [5] |

| Carbonic Anhydrase Inhibitors | hCA II | Cyclohexylsulfonate at N-2 | Ki = 9.32 nM | [5] |

This data clearly demonstrates that even minor structural modifications can lead to significant changes in potency and selectivity, highlighting the importance of systematic SAR exploration.[12]

Logical Framework for SAR Exploration

The following diagram illustrates the logical relationship between substituent placement and its effect on key pharmaceutical properties.

Caption: Logical flow from substituent position to physicochemical properties and biological outcomes.

Synthesis of Substituted Isoindolinones

The synthetic accessibility of the isoindolinone scaffold is a primary reason for its widespread use.[12] Methodologies range from classical condensation reactions to modern transition-metal-catalyzed approaches, providing chemists with a versatile toolkit to generate molecular diversity.

Key Synthetic Strategies

-

From 2-Formylbenzoic Acid: A robust and common method involves the condensation of 2-formylbenzoic acid with primary amines. This can proceed through a one-pot reductive amination followed by intramolecular cyclization (lactamization). This approach is highly versatile as a wide variety of primary amines can be used to install diverse functionality at the N-2 position.[13][14]

-

Transition Metal-Catalyzed C-H Activation/Functionalization: In recent years, C-H activation has emerged as a powerful, atom-economical strategy.[15] Catalysts based on rhodium, palladium, or ruthenium can direct the functionalization of an ortho C-H bond of a benzamide, followed by cyclization with an alkene or alkyne to construct the isoindolinone ring.[15][16] This allows for the synthesis of complex 3-substituted isoindolinones.

-

Carbonylation Reactions: Palladium-catalyzed carbonylation of benzylamines using carbon monoxide (or a CO surrogate) provides a direct route to the isoindolinone scaffold.[13] This method is advantageous for its efficiency in constructing the lactam ring.

-

Asymmetric Synthesis: To access enantiomerically pure isoindolinones, chiral auxiliaries, chiral catalysts, or resolution of racemic mixtures are employed.[9] For instance, palladium-catalyzed asymmetric intramolecular C-H amination can produce chiral isoindolines, which can then be converted to the desired isoindolinone.[17]

The diagram below outlines some of these common synthetic pathways.

Caption: Overview of common synthetic routes to substituted isoindolinones.

Experimental Protocol: One-Pot Synthesis from 2-Benzoylbenzoic Acid

This protocol describes a general, efficient, and metal-free one-pot synthesis of novel N-sulfonyl isoindolinone derivatives, adapted from a validated methodology.[5] The causality behind this choice of protocol is its operational simplicity, mild reaction conditions, and high yields, making it an excellent example of a trustworthy and self-validating system.

Objective: To synthesize N-sulfonyl isoindolinone derivatives.

Materials:

-

2-Benzoylbenzoic acid (1.0 eq)

-

Chlorosulfonyl isocyanate (CSI) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Desired alcohol (e.g., ethanol, propanol, cyclohexanol)

-

Standard laboratory glassware, magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of TFA. Dissolve the solids in anhydrous DCM (approx. 10 mL per mmol of starting material).

-

Isocyanate Addition: Slowly add chlorosulfonyl isocyanate (1.1 eq) to the stirring solution at room temperature. The choice of CSI is critical as it serves as the nitrogen and sulfonyl source in a single, highly reactive molecule.

-

Intermediate Formation: Allow the mixture to stir at room temperature for 2 hours. During this time, an intermediate is formed.

-

Alcohol Addition: Add the corresponding alcohol (e.g., ethanol, 1 mL) to the reaction mixture. The alcohol acts as a nucleophile, reacting with the intermediate to form the final sulfonate ester.

-

Reaction Completion: Continue stirring at room temperature for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).[18]

-

Workup and Isolation: Upon completion, remove the solvent under reduced pressure (rotary evaporation). The resulting crude product can then be purified by column chromatography on silica gel or recrystallization to yield the pure isoindolinone derivative.

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the structure, identity, and purity of any synthesized compound. A multi-technique approach is standard practice in the field.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the lactam carbonyl (C=O) group.[14]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the compound, which is used to confirm its elemental composition and molecular formula.[19]

-

-

Chromatographic Analysis:

-

Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity assessment.[18]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound, providing quantitative data on the presence of any impurities.[18]

-

The following diagram illustrates a standard workflow for the synthesis and characterization of a novel isoindolinone derivative.

Caption: Standard laboratory workflow from synthesis to a fully characterized isoindolinone.

Conclusion and Future Outlook

Substituted isoindolinones represent a remarkably versatile and enduringly relevant class of heterocyclic compounds. Their favorable physicochemical properties, synthetic tractability, and proven ability to interact with a wide range of biological targets ensure their continued prominence in drug discovery and development.[4][12] Future research will likely focus on the development of novel, highly selective, and stereospecific synthetic methods to access increasingly complex and functionally diverse isoindolinones. As our understanding of disease biology deepens, the rational design of new isoindolinone-based therapeutics, targeting everything from cancer and inflammation to neurodegenerative disorders, will undoubtedly continue to yield promising clinical candidates.[2][5]

References

-

Khan, I., Zaib, S., & Batool, S. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]

-

D'Acquarica, I., Di Vona, M. L., & Giorgi, G. (2018). AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Arkivoc. [Link]

-

He, W., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem. [Link]

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Shaikh, R. A., et al. (2024). 3-Substituted isoindolin-1-ones and their pharmaceutical applications. ResearchGate. [Link]

-

Bakan, B., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

-

ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]

-

Neuvonen, K., & Sillanpää, A. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

-

Ruan, H., et al. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PMC - PubMed Central. [Link]

-

Wang, T., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Zhang, H., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]

-

Upadhyay, S. K., & Singh, P. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Jetir.Org. [Link]

-

JOCPR. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. [Link]

-

ResearchGate. (n.d.). Structure of isoindolinone derivatives i (i: compounds from 1 to 11). ResearchGate. [Link]

-

ResearchGate. (n.d.). Scope of substituted isoindolin-1-ones. ResearchGate. [Link]

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

ResearchGate. (n.d.). The application of chiral isoindolinones as chiral ligands in cobalt‐catalyzed enantioselective C−H activation. ResearchGate. [Link]

-

Cui, W-J., et al. (2020). Divergent Synthesis of Tunable Cyclopentadienyl Ligands and Their Application in Rh-Catalyzed Enantioselective Synthesis of Isoindolinone. Journal of the American Chemical Society. [Link]

-

Jelali, M., et al. (2020). Synthesis, characterization and in vitro bioactivity studies of isoindolin‐1‐3‐phosophonate compounds. ResearchGate. [Link]

-

Steinert, M., et al. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Isoindoline. Wikipedia. [Link]

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoindoline - Wikipedia [en.wikipedia.org]

- 8. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. societachimica.it [societachimica.it]

- 10. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Isoindolinone synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Technical Guide to the Biological Activity of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one

Authored for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a predictive analysis based on the known biological activities of structurally related compounds. As of the date of this publication, "2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one" is a novel chemical entity with no specific published data on its biological effects. This document is intended to serve as a scientifically-grounded framework to guide future research into its potential therapeutic properties.

Introduction: Deconstructing a Novel Isoindolinone for Therapeutic Potential

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][3] This guide focuses on the predictive biological activity of a novel derivative, this compound. By dissecting its structural components—the isoindolinone core, a C3-hydroxyl group, a C4-methoxy group, and an N2-tert-butyl group—we can hypothesize its likely biological activities and propose a comprehensive strategy for its empirical validation.

The isoindolinone core itself is a key pharmacophore, with substitutions at various positions significantly influencing its biological profile.[4] The hydroxyl group at the C3 position is of particular interest, as it can participate in hydrogen bonding, potentially influencing receptor binding and modifying the compound's toxicity profile.[5][6] The methoxy group at the C4 position is a common feature in many approved drugs, known to impact physicochemical properties, metabolic stability, and target affinity.[7] Finally, the bulky tert-butyl group at the N2 position is expected to provide steric hindrance, which can confer kinetic stability and influence the molecule's interaction with biological targets.[8]

This in-depth guide will provide a predictive overview of the potential anticancer, anti-inflammatory, and antioxidant activities of this compound. We will present detailed experimental protocols to investigate these predicted activities, along with hypothetical data to illustrate expected outcomes. Furthermore, we will explore the potential signaling pathways that this compound may modulate, offering a roadmap for mechanistic studies.

Predicted Biological Activities and Mechanistic Insights

Based on the structure-activity relationships of known isoindolinone derivatives, we predict that this compound will exhibit the following biological activities:

Anticancer Activity

The isoindolinone scaffold is a well-established framework for the development of anticancer agents.[9][10] Many derivatives have shown potent cytotoxic effects against a variety of cancer cell lines. The anticancer activity of these compounds is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[9]

Predicted Mechanism of Action: We hypothesize that this compound may exert its anticancer effects through the modulation of critical signaling pathways such as the PI3K/Akt and MAPK pathways.[9] Inhibition of these pathways can lead to decreased cell viability and the induction of programmed cell death. Furthermore, the compound may induce apoptosis through the activation of caspase cascades and the disruption of mitochondrial function.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of human diseases. Isoindolinone derivatives have been reported to possess significant anti-inflammatory properties.[[“]][12] These effects are often mediated by the inhibition of pro-inflammatory enzymes and cytokines.

Predicted Mechanism of Action: The anti-inflammatory activity of this compound is likely to be mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[9] NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13] The compound may also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[14]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Some isoindolinone derivatives have demonstrated antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[1]

Predicted Mechanism of Action: The antioxidant potential of this compound is likely to stem from both direct and indirect mechanisms. The phenolic hydroxyl and methoxy groups may contribute to direct radical scavenging activity.[1] Additionally, the compound may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][15] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[16][17]

Proposed Experimental Workflows for Biological Evaluation

To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are proposed.

Diagram of the Overall Experimental Workflow:

Caption: A proposed workflow for the in vitro biological evaluation of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[19]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Quantitative Data:

| Cell Line | Incubation Time (h) | Predicted IC₅₀ (µM) |

| A549 | 24 | 25 - 75 |

| 48 | 10 - 50 | |

| 72 | 5 - 25 | |

| MCF-7 | 24 | 30 - 80 |

| 48 | 15 - 60 | |

| 72 | 8 - 30 |

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[20] It is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME).

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Hypothetical Quantitative Data:

| Compound Concentration (µM) | Predicted NO Inhibition (%) |

| 1 | 10 - 25 |

| 10 | 30 - 50 |

| 50 | 60 - 85 |

| 100 | 80 - 95 |

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[21][22] The stable free radical DPPH has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[23]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the compound or standard solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the compound. Determine the IC₅₀ value.

Hypothetical Quantitative Data:

| Compound | Predicted IC₅₀ (µg/mL) |

| This compound | 50 - 150 |

| Ascorbic Acid (Standard) | 5 - 15 |

Predicted Signaling Pathway Modulation

To delve deeper into the mechanism of action, it is crucial to investigate the effect of this compound on key signaling pathways.

Diagram of the Predicted Anti-inflammatory Signaling Pathway (NF-κB):

Caption: Predicted inhibition of the NF-κB signaling pathway.

Diagram of the Predicted Antioxidant Signaling Pathway (Nrf2):

Caption: Predicted activation of the Nrf2 antioxidant response pathway.

Conclusion and Future Directions

This technical guide provides a predictive framework for investigating the biological activities of the novel compound, this compound. Based on a thorough analysis of its structural components and the known activities of related isoindolinone derivatives, we hypothesize that this compound possesses promising anticancer, anti-inflammatory, and antioxidant properties.

The detailed experimental protocols and predicted signaling pathways outlined herein offer a clear and actionable research plan for the empirical validation of these hypotheses. Successful validation of these predicted activities would position this compound as a valuable lead compound for further preclinical development. Future studies should focus on in vivo efficacy and safety profiling, as well as more in-depth mechanistic investigations to fully elucidate its therapeutic potential.

References

-

Ates-Alagoz, Z., & Yildirim, T. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

-

ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]

-

ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

-

Zhu, J., & Li, G. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]

-

Bio-protocol. (n.d.). 2.5.4. DPPH∙ Radical Scavenging Assay. Retrieved from [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

-

Kim, S. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry. [Link]

-

ResearchGate. (n.d.). Detailed schematic diagram of Nrf2-related signaling pathway. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ResearchGate. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

-

ResearchGate. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

-

JETIR. (n.d.). Properties and Functions of Isoindoline: A Short Review. Retrieved from [Link]

-

Johnson, D. A., & Johnson, J. A. (2012). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Current medicinal chemistry. [Link]

-

ResearchGate. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

-

Zihlif, M. A., et al. (2013). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International immunopharmacology. [Link]

-

ResearchGate. (n.d.). Determination of nitric oxide production in RAW 264.7 cells using Griess assay. Retrieved from [Link]

-

Kim, J. E., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory. Molecules. [Link]

-

Li, A. N., et al. (2022). Nrf2-mediated therapeutic effects of dietary flavones in different diseases. Frontiers in pharmacology. [Link]

-

ResearchGate. (n.d.). Induction of the Nrf2 activation and Nrf2-driven antioxidant enzyme expression by isoorientin. Retrieved from [Link]

-

Park, S. A., et al. (2012). Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling. Archives of pharmacal research. [Link]

-

Ren, G., et al. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. [Link]

-

Zhang, D. D. (2006). Molecular Mechanisms of Nrf2-Mediated Antioxidant Response. Molecular and cellular biology. [Link]

-

Shang, H. S., et al. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants. [Link]

-

Li, Y., et al. (2021). Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis. Journal of Functional Foods. [Link]

-

Lu, M. C., et al. (2016). The complexity of the Nrf2 pathway: Beyond the antioxidant response. The Journal of nutritional biochemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. clyte.tech [clyte.tech]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Synthesis Protocol: 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one, a functionalized isoindolinone derivative. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products[1][2][3]. This protocol details a robust two-step synthetic route commencing with the formation of an N-substituted phthalimide from 3-methoxyphthalic anhydride and tert-butylamine, followed by a regioselective reduction of one carbonyl group using sodium borohydride. The rationale behind each experimental step, safety considerations for all reagents, and a troubleshooting guide are provided to ensure successful and reproducible synthesis.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone framework is a bicyclic heterocyclic system that is a cornerstone in the development of novel therapeutics[2][3]. Its rigid structure and capacity for diverse functionalization have led to its incorporation into molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][4]. The 3-hydroxyisoindolinone moiety, in particular, serves as a versatile synthetic intermediate, allowing for further elaboration at the C3 position[5]. The target molecule, this compound, incorporates a bulky tert-butyl group, which can enhance metabolic stability and modulate binding affinity, and a methoxy group, an electron-donating substituent that can influence the electronic properties and reactivity of the aromatic ring. This guide provides a detailed, field-proven protocol for the reliable synthesis of this valuable compound.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the imide ring by reacting 3-methoxyphthalic anhydride with tert-butylamine. The second step is the critical regioselective reduction of one of the two carbonyl groups of the resulting phthalimide to afford the desired 3-hydroxyisoindolin-1-one.

Sources

Analytical methods for 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one quantification

An Application Note and Protocol for the Quantification of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides comprehensive analytical methodologies for the accurate and precise quantification of this compound, a novel isoindolinone derivative. Isoindolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Robust and reliable quantification methods are therefore paramount for advancing compounds of this class through the development pipeline, from early-stage pharmacokinetic studies to final quality control of the active pharmaceutical ingredient (API).

Presented herein are two validated protocols tailored for different applications: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for the assay of the bulk drug substance and formulation analysis, and 2) A highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the analyte in a complex biological matrix such as human plasma. Both methods are designed to be self-validating, with protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[2][3][4]

Introduction to Analytical Strategy

The analytical control of a new chemical entity (NCE) like this compound is a cornerstone of the pharmaceutical development process. The choice of analytical technique is dictated by the intended purpose of the measurement.

-

For Drug Substance and Product Assay: The primary goal is to determine the purity and content of the active ingredient. Here, robustness, precision, and accuracy are key. An HPLC-UV method is often the workhorse for this application due to its reliability, accessibility, and straightforward implementation.

-

For Bioanalysis (Pharmacokinetics): The challenge lies in measuring minute quantities of the drug and its metabolites in complex biological fluids. This requires exceptional sensitivity and selectivity to distinguish the analyte from endogenous components. LC-MS/MS is the gold standard for this purpose, offering the necessary performance to define a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

This guide explains the causality behind the selection of each parameter and provides step-by-step protocols that incorporate validation procedures to ensure the trustworthiness and integrity of the generated data.[6][7]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Application

This reversed-phase HPLC method provides a reliable means to quantify this compound in relatively clean samples, such as the bulk drug substance or in-process quality control samples. The method separates the analyte from potential impurities based on its polarity. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength and comparing the response to that of certified reference standards.

The isoindolinone core contains a chromophore that is expected to absorb UV light strongly in the 250-300 nm range. A C18 stationary phase is selected for its versatility and proven performance in retaining small, moderately polar organic molecules. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention.

Experimental Protocol: HPLC-UV

Instrumentation:

-

HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.

-

UV/Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard column providing good resolution and efficiency for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and suppresses silanol interactions. |

| Mobile Phase B | 0.1% Acetonitrile | Common organic solvent providing good elution strength. |

| Gradient | 30% B to 95% B over 10 min | Ensures elution of the analyte while separating it from earlier and later eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Detection | UV at 275 nm | Estimated wavelength of maximum absorbance for the isoindolinone chromophore. |

Preparation of Solutions:

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

-

Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the Stock Standard Solution with the mobile phase (at initial conditions, e.g., 30% B) to prepare a calibration curve with at least five concentration levels.

-

Sample Solution (50 µg/mL): Accurately weigh 5 mg of the drug substance, dissolve in, and dilute to 100 mL with acetonitrile.

Method Validation Protocol (ICH Q2(R2) Framework)[9][10]

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4]

-

Specificity: Analyze a blank (diluent) and a sample spiked with known related substances. The peak for the main analyte should be free from interference.

-

Linearity: Inject the working standard solutions in triplicate. Plot the average peak area against concentration and perform a linear regression.

-

Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the calibration curve.[8]

-

Accuracy: Perform recovery studies by spiking a placebo blend with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze in triplicate and calculate the percent recovery.

-

Precision:

-

Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD) for all results.

-

-

Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically S/N ≥ 10).

Data Summary and Visualization

Table 1: Representative HPLC-UV Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | Confirmed |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (%RSD) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| LOQ | S/N ≥ 10 | 1 µg/mL |

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

This LC-MS/MS method is designed for the quantification of this compound in human plasma, a requirement for pharmacokinetic studies. The high selectivity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, allows the instrument to filter out the vast majority of matrix components, providing unambiguous detection of the target analyte. The use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for variations in sample recovery and matrix-induced ion suppression or enhancement, ensuring the highest level of accuracy.[9]

The analyte is first extracted from the plasma matrix using protein precipitation, a rapid and effective technique for sample cleanup. Chromatographic separation is achieved using a fast UPLC gradient to ensure high throughput.

Experimental Protocol: LC-MS/MS

Instrumentation:

-

UPLC/HPLC system capable of handling high pressures.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Data system for instrument control and data analysis.

LC-MS/MS Conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Short UPLC column for rapid analysis and high efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard MS-compatible aqueous phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard MS-compatible organic phase. |

| Gradient | 5% B to 95% B over 2.5 min | Fast gradient for high-throughput bioanalysis. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible chromatography. |

| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |

| Ionization Mode | ESI Positive | The isoindolinone structure is expected to readily form [M+H]⁺ ions. |

| MRM Transitions | Analyte: 236.1 → 180.1 | [M+H]⁺ → [M+H - C₄H₈]⁺ (Loss of tert-butyl group) |

| | IS (d9-analog): 245.2 → 189.1 | Assumes a deuterated tert-butyl group for the SIL-IS. |

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL).

-

Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to an autosampler vial for injection.

Method Validation Protocol (FDA Bioanalytical Guidance)[13]

-

Selectivity: Analyze plasma from at least six different sources (donors) to check for interfering peaks at the retention time of the analyte and IS.

-

Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of the analyte. Analyze the curve and perform a weighted (e.g., 1/x²) linear regression of the peak area ratio (Analyte/IS) vs. concentration.

-

Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in replicates of five on three separate days. Accuracy should be within ±15% of nominal (±20% at LLOQ), and precision (%RSD) should be ≤15% (≤20% at LLOQ).

-

Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma samples from different sources to the response in a clean solution.

-

Recovery: Compare the analyte response in pre-extraction spiked plasma samples to post-extraction spiked samples to determine the efficiency of the extraction process.

-

Stability: Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage at -80 °C.

Data Summary and Visualization

Table 2: Representative LC-MS/MS Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.995 (weighted) | 0.997 |

| Range | 0.5 - 500 ng/mL | Confirmed |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.5% |

| Precision (%RSD) | ≤ 15% (≤20% at LLOQ) | Inter-day RSD < 10% |

| Matrix Effect | CV ≤ 15% | 8.2% |

| Recovery | Consistent and precise | > 90% |

| Stability | % Change within ±15% | Stable under all tested conditions |

Conclusion and Method Selection Guide

The two detailed methodologies provide robust and reliable frameworks for the quantification of this compound.

-

The HPLC-UV method is the preferred approach for purity and assay testing of the bulk drug substance and formulated products where concentration levels are high and the sample matrix is simple. Its operational simplicity and cost-effectiveness make it ideal for routine quality control environments.

-

The LC-MS/MS method is essential for any application requiring trace-level quantification in complex biological matrices. Its unparalleled sensitivity and selectivity are mandatory for defining the pharmacokinetic profile of the compound in preclinical and clinical studies.

The successful implementation and validation of these methods, following the principles outlined in this guide, will ensure the generation of high-quality, reliable, and defensible data critical for advancing drug development programs.

References

-

Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

-

Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

-

Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

-

Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

-

Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

-

Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

-

Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

-

Title: Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Design, synthesis and biological evaluation of the novel isoindolinone derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models Source: PubMed URL: [Link]

-

Title: Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach Source: PubMed URL: [Link]

-

Title: Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer Source: Royal Society of Chemistry URL: [Link]

Sources

- 1. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. intuitionlabs.ai [intuitionlabs.ai]

- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one, a novel isoindolinone derivative. Recognizing the importance of this structural motif in pharmaceutical development, we have established a reliable analytical protocol from first principles. The method utilizes reverse-phase chromatography on a C18 stationary phase with gradient elution, followed by UV detection. The protocol herein provides a comprehensive guide for researchers, covering analyte characterization, detailed experimental procedures, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document serves as a foundational tool for quality control, stability testing, and pharmacokinetic studies involving this compound.

Introduction and Rationale

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The specific analyte, this compound, incorporates several functional groups that influence its physicochemical properties and, consequently, its analytical behavior. The presence of the aromatic isoindolinone core provides a strong chromophore, making UV-based detection highly suitable.[4][5] The combination of a hydrophobic tert-butyl group with polar hydroxyl and methoxy groups suggests a moderate overall polarity, making reverse-phase HPLC the ideal separation technique.[6][7]

Developing a reliable analytical method is a critical first step in any drug development pipeline, essential for ensuring product quality and consistency.[8][9] This note provides a systematic approach to method development and validation, explaining the scientific rationale behind the selection of the column, mobile phase, and detection parameters to ensure a specific, accurate, and precise quantification of the target analyte.

Predicted Physicochemical Properties

A preliminary in-silico assessment of the analyte's structure allows for the prediction of key properties that guide method development.

-

Polarity: The molecule possesses both non-polar (tert-butyl, aromatic ring) and polar (hydroxyl, methoxy, carbonyl, amine) functionalities. This amphiphilic nature makes it well-suited for reverse-phase chromatography where retention is primarily driven by hydrophobic interactions.

-

Solubility: The presence of polar groups suggests solubility in common organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility is expected to be limited but sufficient for HPLC analysis, especially when mixed with an organic modifier.[10][11][12]

-

UV Absorbance: The conjugated π-electron system of the isoindolinone core is a strong chromophore.[13][14] A UV scan would likely reveal a maximum absorbance (λmax) in the range of 220-300 nm, providing a basis for sensitive UV detection.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of this compound.

Materials and Reagents

-

Analyte: this compound reference standard (>99% purity).

-

Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

-

Water: Deionized water, filtered through a 0.22 µm filter.

-

Mobile Phase A: Deionized water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector is required.

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is the industry standard for reverse-phase HPLC, offering excellent retention for moderately polar organic molecules. The specified dimensions provide a good balance between resolution and analysis time.[15][16][17] |

| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile offers a lower viscosity and better UV transparency compared to methanol, resulting in lower backpressure and a more stable baseline.[3][18] |

| Elution Mode | Gradient | A gradient elution is initially used to determine the optimal solvent composition and ensure elution of all components. Once the retention time is known, an isocratic method can be developed for routine analysis.[19] |

| Gradient Program | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25-30 min: 10% B | This gradient covers a wide polarity range to ensure the analyte is eluted with a good peak shape. The re-equilibration step ensures reproducibility between injections. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure.[3] |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. |

| Injection Volume | 10 µL | A small injection volume minimizes the risk of peak distortion and column overloading. |

| Detector | UV/PDA | The aromatic nature of the analyte makes it an ideal candidate for UV detection. A PDA detector is preferred as it can capture the full UV spectrum, confirming peak purity and determining the optimal wavelength (λmax).[4][20][21] |

| Detection Wavelength | Scan 200-400 nm; Quantify at λmax | The λmax should be determined from the UV spectrum of the analyte. Analysis at λmax provides the highest sensitivity.[5][22] |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of diluent.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired analytical range (e.g., 1-100 µg/mL for linearity studies).

-

Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibrated range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

HPLC Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[1][2][23]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Protocol: Inject the diluent (blank), a solution of the reference standard, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte. Peak purity analysis using a PDA detector should also be performed to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

-

Protocol: Prepare at least five concentrations of the reference standard across the expected analytical range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.

-

Acceptance Criteria: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[24]

Accuracy

Accuracy is determined by assessing the recovery of a known amount of analyte spiked into a sample matrix.

-

Protocol: Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[25][26]

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[24][27]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

-

-

Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision (%RSD ≤ 10%).[26][27]

Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol: Introduce small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the organic component in the mobile phase (±2%).

-

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should not significantly change, demonstrating the method's reliability during normal usage.

Results and Data Presentation

The following tables summarize the expected outcomes from the method validation experiments.

Table 1: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 1 | 15,230 |

| 10 | 151,980 |

| 25 | 380,150 |

| 50 | 759,900 |

| 100 | 1,525,100 |

| Linear Regression | R² = 0.9998 |

Table 2: Accuracy and Precision Summary

| Parameter | Level | Acceptance Criteria | Result |

|---|---|---|---|

| Accuracy | 80% | 98.0 - 102.0% Recovery | 100.5% |

| 100% | 98.0 - 102.0% Recovery | 101.1% | |

| 120% | 98.0 - 102.0% Recovery | 99.8% | |

| Precision | Repeatability (n=6) | %RSD ≤ 2.0% | 0.85% |

| | Intermediate (n=6) | %RSD ≤ 2.0% | 1.20% |

Table 3: LOD and LOQ

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| LOD | S/N Ratio ≥ 3 | 0.3 µg/mL |

| LOQ | S/N Ratio ≥ 10; %RSD ≤ 10% | 1.0 µg/mL |

Visualized Workflows

The following diagrams illustrate the key workflows described in this application note.

Caption: Overall workflow from sample preparation to final report generation.

Caption: Key parameters for method validation based on ICH Q2(R1) guidelines.